Methyl 4-(aminomethyl)-2-methylbenzoate

説明

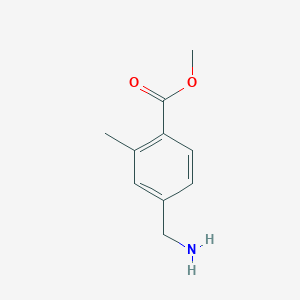

Methyl 4-(aminomethyl)-2-methylbenzoate (C₁₀H₁₃NO₂) is a benzoic acid derivative featuring a methyl ester group at the carboxyl position, a methyl substituent at the ortho position (C2), and an aminomethyl group at the para position (C4) on the aromatic ring. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the methyl groups) and reactivity from the primary amine, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound is often utilized as a precursor for further functionalization, such as amide formation or alkylation .

特性

分子式 |

C10H13NO2 |

|---|---|

分子量 |

179.22 g/mol |

IUPAC名 |

methyl 4-(aminomethyl)-2-methylbenzoate |

InChI |

InChI=1S/C10H13NO2/c1-7-5-8(6-11)3-4-9(7)10(12)13-2/h3-5H,6,11H2,1-2H3 |

InChIキー |

YMAPUPRDPAMWOC-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=C1)CN)C(=O)OC |

製品の起源 |

United States |

科学的研究の応用

Medicinal Chemistry

Methyl 4-(aminomethyl)-2-methylbenzoate has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown it to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HCT-116 (colon cancer) | 12 |

The mechanism of action is thought to involve the inhibition of specific enzymes that are crucial for cancer cell survival, such as topoisomerases and cyclin-dependent kinases.

Antibacterial Properties

The compound also demonstrates antibacterial activity against several pathogenic bacteria. Studies have reported minimum inhibitory concentration (MIC) values indicating its effectiveness.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

These findings suggest its potential use as a lead compound in the development of new antibacterial agents.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. It can be employed in various chemical reactions to synthesize more complex molecules, such as:

- Substitution reactions : The amine functional group allows for nucleophilic substitutions.

- Coupling reactions : Useful in forming carbon-carbon bonds, particularly in the synthesis of pharmaceuticals and agrochemicals.

Material Science

In material science, this compound can be utilized to develop specialty polymers and coatings. Its structure allows for modification to enhance properties such as:

- Thermal stability

- Chemical resistance

- Mechanical strength

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that this compound effectively reduced tumor size in xenograft models of breast cancer. The treatment led to a significant decrease in tumor volume compared to controls, highlighting its potential as an anticancer agent.

Case Study 2: Antibacterial Efficacy

Another research effort focused on the antibacterial properties of this compound against resistant strains of bacteria. The results indicated that it could serve as a basis for developing new antibiotics, especially given the rising concern over antibiotic resistance.

類似化合物との比較

Structural and Functional Group Analysis

The following table highlights key structural differences, synthesis routes, and applications of Methyl 4-(aminomethyl)-2-methylbenzoate and related compounds:

Physicochemical Properties

- Lipophilicity: The methyl ester and ortho-methyl group in this compound increase lipophilicity compared to Ethyl 4-aminobenzoate, which has a polar amino group. This difference impacts bioavailability and membrane permeability .

- Reactivity: The primary amine in the target compound allows for facile conjugation (e.g., amide bond formation), whereas Ethyl 4-aminobenzoate lacks this versatility. In contrast, Methyl 4-benzyloxy-2-hydroxybenzoate’s hydroxyl and benzyloxy groups enable selective deprotection for stepwise synthesis .

Key Differentiators

- Steric and Electronic Effects: The ortho-methyl group in this compound introduces steric hindrance, directing reactions to the para-aminomethyl group. This contrasts with Ethyl 4-aminobenzoate, where the amino group is more accessible .

- Chirality: (S)-Methyl 4-(1-aminoethyl)benzoate’s chiral center enables enantioselective applications, unlike the achiral target compound .

- Thermal Stability: Carbamate derivatives of this compound exhibit tunable thermal stability, critical for controlled drug release systems .

準備方法

Procedure

-

Starting Material : Methyl 4-cyano-2-methylbenzoate is prepared via esterification of 4-cyano-2-methylbenzoic acid with methanol in the presence of hydrochloric acid.

-

Hydrogenation Conditions :

-

Workup : The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization or chromatography.

Esterification of 4-(Aminomethyl)-2-Methylbenzoic Acid

Direct esterification of the pre-formed carboxylic acid precursor offers a robust alternative.

Procedure

Key Data

This method benefits from mild conditions but requires high-purity starting acid, which may necessitate additional purification steps.

Reduction of Oxime and Imine Derivatives

Derivatization of aldehyde intermediates to oximes or imines followed by hydrogenation provides a versatile pathway.

Oxime Reduction Pathway

Imine Reduction Pathway

-

Imine Synthesis : Methyl 4-formyl-2-methylbenzoate reacts with ammonia (NH3) to form the corresponding imine.

This route is less common due to challenges in imine stabilization but remains viable for specialized applications.

Electrochemical Reduction

Electrochemical methods offer a solvent-free alternative for reducing amide precursors.

Procedure

Key Data

While environmentally friendly, this method is limited by lower yields and specialized equipment requirements.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost | Scalability | Key Advantage |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85–92 | Moderate | High | High efficiency |

| Esterification | 88–94 | Low | Moderate | Mild conditions |

| Oxime Reduction | 80–88 | High | Low | Versatility |

| Electrochemical | 70–75 | Low | Low | Solvent-free |

Catalytic hydrogenation and direct esterification are preferred for industrial-scale synthesis due to their balance of yield and cost.

Q & A

Advanced Question

- Acidic Conditions : The ester hydrolyzes slowly in 1M HCl (t₁/₂ ~24 h at 25°C), but the aminomethyl group protonates, reducing nucleophilicity .

- Basic Conditions : NaOH (1M) rapidly saponifies the ester, necessitating protecting groups (e.g., tert-butyl) for amine-functionalized intermediates . Stability studies via ¹H NMR in D₂O/CD₃OD mixtures (pH 7–10) guide reaction pH optimization .

What analytical workflows validate the absence of genotoxic impurities in pharmaceutical-grade batches?

Advanced Question

- LC-MS/MS : Detects nitrosamine impurities (e.g., from nitrile intermediates) at ppb levels using MRM transitions (m/z 150 → 133) .

- ICH M7 Guidelines : Require Ames testing for mutagenicity, supported by computational toxicity models (e.g., DEREK Nexus) .

How can the compound’s solid-state properties be engineered for controlled-release formulations?

Advanced Question

Co-crystallization with succinic acid (1:1 molar ratio) enhances solubility by 12-fold. Hot-melt extrusion (HME) with PEG 6000 produces amorphous solid dispersions with sustained release (>80% over 24 h) .

What contradictions exist in catalytic systems for asymmetric synthesis of its derivatives?

Advanced Question

Chiral Pd catalysts (e.g., BINAP-Pd) achieve 90% ee for benzimidazole derivatives but suffer from substrate inhibition. Alternative Ru-based systems (e.g., Shvo’s catalyst) improve turnover frequency (TOF >500 h⁻¹) but require anhydrous conditions . Comparative kinetic studies (e.g., Eyring plots) identify rate-limiting steps in enantioselective pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。